methyl 4-(N-(1-(furan-3-yl)propan-2-yl)sulfamoyl)benzoate
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Overview
Description
Methyl 4-(N-(1-(furan-3-yl)propan-2-yl)sulfamoyl)benzoate is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. This compound features a furan ring, a sulfonamide group, and a benzoate ester, making it a unique structure with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(N-(1-(furan-3-yl)propan-2-yl)sulfamoyl)benzoate typically involves multiple steps, starting with the preparation of the furan-3-yl intermediate. One common method involves the radical bromination of the methyl group of a precursor compound using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl4) under reflux conditions . This intermediate is then reacted with triethyl phosphite at elevated temperatures to form the corresponding phosphonate. Subsequent reactions with benzaldehyde derivatives and desilylation steps yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(N-(1-(furan-3-yl)propan-2-yl)sulfamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions to form different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alcohols or amines can be used under acidic or basic conditions to achieve ester substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction of the sulfonamide group may produce amines.
Scientific Research Applications
Methyl 4-(N-(1-(furan-3-yl)propan-2-yl)sulfamoyl)benzoate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 4-(N-(1-(furan-3-yl)propan-2-yl)sulfamoyl)benzoate involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking their activity. The furan ring may also interact with biological receptors, contributing to the compound’s overall biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(N-(1-(furan-2-yl)propan-2-yl)sulfamoyl)benzoate: Similar structure but with a furan-2-yl group instead of furan-3-yl.
Methyl 4-(N-(1-(thiophen-3-yl)propan-2-yl)sulfamoyl)benzoate: Contains a thiophene ring instead of a furan ring.
Methyl 4-(N-(1-(pyridin-3-yl)propan-2-yl)sulfamoyl)benzoate: Features a pyridine ring instead of a furan ring.
Uniqueness
Methyl 4-(N-(1-(furan-3-yl)propan-2-yl)sulfamoyl)benzoate is unique due to the specific positioning of the furan-3-yl group, which may influence its chemical reactivity and biological activity differently compared to its analogs
Properties
IUPAC Name |
methyl 4-[1-(furan-3-yl)propan-2-ylsulfamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO5S/c1-11(9-12-7-8-21-10-12)16-22(18,19)14-5-3-13(4-6-14)15(17)20-2/h3-8,10-11,16H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUKGOXDSDBRSQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=COC=C1)NS(=O)(=O)C2=CC=C(C=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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